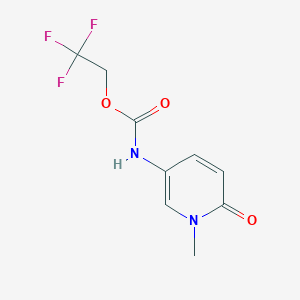

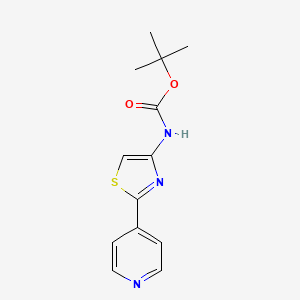

2,2,2-trifluoroethyl N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate

Descripción general

Descripción

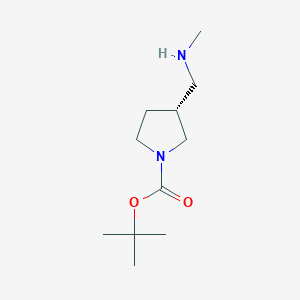

“2,2,2-trifluoroethyl N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1258639-86-9. It has a molecular weight of 250.18 and its IUPAC name is 2,2,2-trifluoroethyl 1-methyl-6-oxo-1,6-dihydro-3-pyridinylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3N2O3/c1-14-4-6 (2-3-7 (14)15)13-8 (16)17-5-9 (10,11)12/h2-4H,5H2,1H3, (H,13,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

Facile Synthesis Methods : The development of efficient synthesis methods for fluorinated compounds, which are crucial for the advancement of pharmaceuticals and agrochemicals, has been a significant area of research. For example, the facile and efficient synthesis of photoaffinity reagents employing a stable carbamate intermediate showcases innovative approaches to creating compounds with potential applications in molecular tagging and tracking within biological systems (Chehade & Spielmann, 2000).

Divergent Cyclisations : Research into the cyclisation of carbamoyl-substituted compounds has revealed pathways to form alternative cyclic imide products, highlighting the versatility of these compounds in producing a variety of heterocyclic structures with potential applications in drug discovery and material science (Smyth et al., 2007).

Reaction Mechanisms and Chemical Properties

Electrochemical Behavior : The electrochemical properties of dihydropyridines and their derivatives have been studied, revealing insights into their redox behavior, which is essential for understanding their reactivity and potential use in electronic materials and devices (Trazza et al., 1982).

Photoredox-Catalyzed Reactions : Advances in photoredox catalysis using carbamate-substituted compounds open new avenues for creating fluorinated molecules, which are particularly valuable in the development of new materials with unique electronic properties. Such methodologies offer sustainable alternatives to traditional synthetic approaches by utilizing light as a clean energy source (Wang et al., 2022).

Material Science and Electronics

- Electrochromic Materials : The synthesis and application of carbazole-functionalized compounds in electrochromic devices illustrate the potential of these materials in developing advanced display technologies. The ability to modulate electronic properties through structural modification underscores the relevance of such compounds in the field of organic electronics (Hsiao & Lin, 2016).

Mecanismo De Acción

Target of Action

The primary target of 2,2,2-trifluoroethyl N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate is the histone methyltransferase EZH2 . EZH2 is the catalytic engine of the PRC2 complex, which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 . Dysfunction of PRC2 is associated with certain malignancies and poor prognosis .

Mode of Action

2,2,2-trifluoroethyl N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate acts as a potent and selective inhibitor of EZH2 . By inhibiting EZH2, it disrupts the function of the PRC2 complex, leading to changes in the methylation status of histone 3 at lysine 27 .

Biochemical Pathways

The compound affects the biochemical pathway involving the PRC2 complex and histone 3 methylation . By inhibiting EZH2, it prevents the PRC2 complex from adding methylation marks to lysine 27 of histone 3 . This disruption can lead to changes in gene expression and cellular function .

Result of Action

The molecular and cellular effects of 2,2,2-trifluoroethyl N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate’s action are related to its inhibition of EZH2 and the subsequent disruption of the PRC2 complex . This can lead to changes in gene expression and cellular function, potentially influencing the progression of diseases associated with PRC2 dysfunction .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(1-methyl-6-oxopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O3/c1-14-4-6(2-3-7(14)15)13-8(16)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXCFYGSTNRVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1523713.png)

![5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523715.png)

![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)

![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)

![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)